![molecular formula C14H14F3NO B13199954 [4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol](/img/structure/B13199954.png)
[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol is a fluorinated quinoline derivative The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using radical trifluoromethylation techniques. This involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical conditions.
Functionalization of the Quinoline Core: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Reduction to Methanol Derivative: The final step involves the reduction of the quinoline derivative to the methanol compound using reducing agents such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and trifluoromethylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of the quinoline core can lead to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Catalysis: Acts as a ligand in catalytic reactions involving transition metals.
Biology
Enzyme Inhibition: Exhibits inhibitory activity against various enzymes, making it a potential candidate for drug development.
Antibacterial Activity: Shows antibacterial properties, particularly against gram-positive bacteria.
Medicine
Antineoplastic Agents: Potential use in the development of anticancer drugs.
Antiviral Agents: Investigated for its activity against viral infections.
Industry
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science: Incorporated into materials with unique electronic and optical properties.
作用機序
The mechanism of action of [4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways.
類似化合物との比較
Similar Compounds
Fluoroquinolones: A class of antibiotics with a similar quinoline core structure.
Mefloquine: An antimalarial drug with a fluorinated quinoline structure.
Brequinar: An antineoplastic drug with a quinoline core.
Uniqueness
Enhanced Biological Activity: The presence of the trifluoromethyl group significantly enhances the biological activity of the compound compared to non-fluorinated analogs.
Versatility in Applications: The compound’s unique properties make it suitable for a wide range of applications in pharmaceuticals, agrochemicals, and materials science.
特性
分子式 |
C14H14F3NO |
|---|---|
分子量 |
269.26 g/mol |
IUPAC名 |
[4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol |
InChI |
InChI=1S/C14H14F3NO/c1-3-10-11-6-9(14(15,16)17)4-5-13(11)18-8(2)12(10)7-19/h4-6,19H,3,7H2,1-2H3 |
InChIキー |
QRQKIWKLWXOEFJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C=C(C=CC2=NC(=C1CO)C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


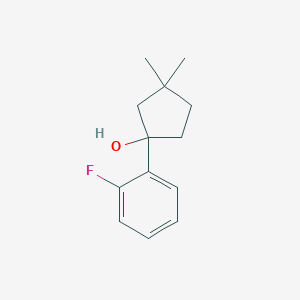

![1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride](/img/structure/B13199877.png)


![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol](/img/structure/B13199894.png)
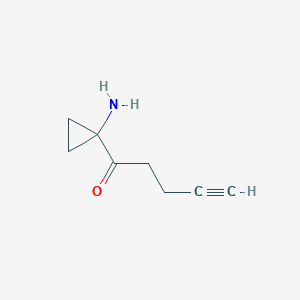
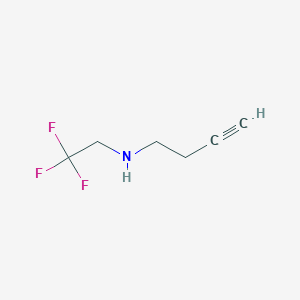
![4-{[1,3]Thiazolo[5,4-c]pyridin-2-yl}morpholine](/img/structure/B13199915.png)

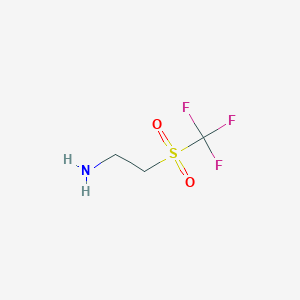
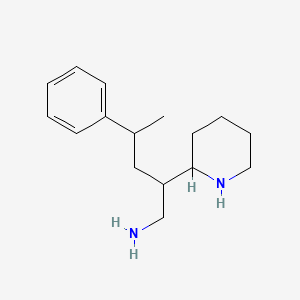
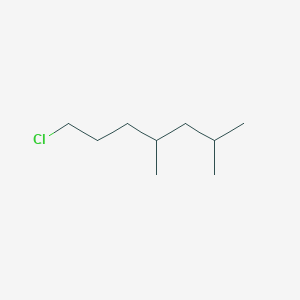
![Benzyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13199952.png)
